2-Sulfanylcyclobutan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

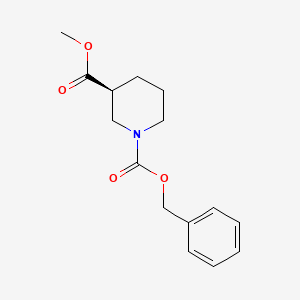

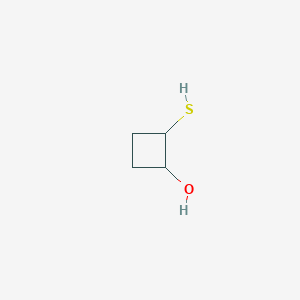

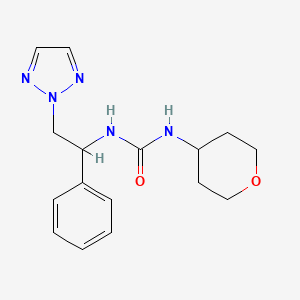

“2-Sulfanylcyclobutan-1-ol” is a chemical compound with the molecular formula C4H8OS . It has a molecular weight of 104.17 . The compound is also known as 2-mercaptocyclobutan-1-ol .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C4H8OS/c5-3-1-2-4(3)6/h3-6H,1-2H2 . This indicates that the molecule consists of a cyclobutane ring with a sulfur (S) and a hydroxyl (OH) group attached .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, alcohols in general can undergo a variety of reactions. For instance, primary alcohols can be oxidized to either aldehydes or carboxylic acids, depending on the reaction conditions . Secondary alcohols are oxidized to ketones .

Applications De Recherche Scientifique

Organic Synthesis and Catalysis

Intermolecular Photocycloaddition Reactions : Research by Jeremias, Mohr, and Bach (2021) demonstrates the utility of 2-Sulfanylcyclobutan-1-ol derivatives in intermolecular [2 + 2] photocycloaddition reactions, achieving the synthesis of 2-aryl-1-sulfonyl-substituted cyclobutanes with high yields. This catalyst-free process underlines the compound's relevance in constructing complex cyclobutane frameworks with potential applications in drug discovery and material science (Jeremias et al., 2021).

Metal-Free Cycloaddition Reactions : Liu et al. (2017) explored a metal-free [2+2] cycloaddition and 1,4-addition sequence induced by S-centered radicals. This process provides access to functionalized cyclobuta[a]naphthalen-4-ols, showcasing the versatility of sulfanyl-substituted cyclobutanols in synthesizing complex organic molecules with high diastereoselectivity and yields (Liu et al., 2017).

Environmental and Analytical Applications

- Detection of Sulfonamide and Tetracycline Antimicrobials : Lindsey, Meyer, and Thurman (2001) developed a method utilizing solid-phase extraction and liquid chromatography/mass spectrometry (LC/MS) for the trace analysis of sulfonamides and tetracyclines in groundwater and surface water. This research underscores the importance of derivatives like this compound in environmental monitoring and pollution control (Lindsey et al., 2001).

Chemical Biology and Molecular Imaging

- Probing Hydrogen Sulfide and Reactive Sulfur Species : Lin, Chen, Xian, and Chang (2015) highlighted the development of reaction-based fluorescent probes for detecting H2S and reactive sulfur species (RSS) in biological systems. The unique chemical properties of sulfur-containing compounds like this compound facilitate the creation of tools for visualizing and understanding the roles of these gases in physiology and disease (Lin et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

2-sulfanylcyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8OS/c5-3-1-2-4(3)6/h3-6H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAOHFRSPQOTKFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1O)S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-difluorophenyl)-6-methyl-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2601693.png)

![2-[(2-Nitro-4-phenylphenoxy)methyl]oxirane](/img/structure/B2601696.png)

![methyl 2-[[(E)-3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2601697.png)

![N-(2,4-dimethylphenyl)-2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2601698.png)

![6-(3-Methoxyphenyl)-4-methyl-2-(3-methylbutyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2601700.png)

![4-[4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrazol-1-yl]benzoic acid](/img/structure/B2601703.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N,2,5-trimethylbenzenesulfonamide](/img/structure/B2601707.png)

![N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2601708.png)

![(Z)-8-(3-methoxybenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2601709.png)

![[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,9S,10R,11S,12aR,14bS)-5,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2601712.png)